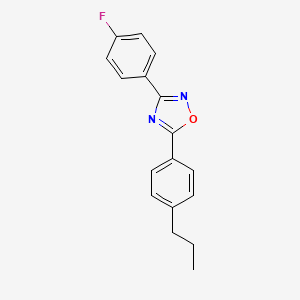

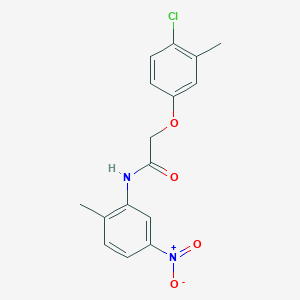

![molecular formula C18H13F3O3 B5883945 4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5883945.png)

4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one, also known as TF-MBOA, is a synthetic compound that belongs to the class of coumarin derivatives. It is a potent inhibitor of human carboxylesterase 1 (hCE1), which is an enzyme responsible for the metabolism of many drugs. TF-MBOA has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Applications De Recherche Scientifique

Medical Science: Anticancer Properties

Coumarin derivatives, including “4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one,” have been studied for their potential anticancer properties. These compounds can interfere with the proliferation of cancer cells and may induce apoptosis . The trifluoromethyl group in particular has been associated with enhanced biological activity, making this derivative a candidate for further investigation in cancer research.

Biomedical Research: Antimicrobial Activity

The antimicrobial activity of coumarin derivatives makes them valuable in biomedical research. They have been tested against a variety of bacterial and fungal strains, showing promise as agents to combat infections . The specific structure of “4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one” could be explored for targeted antimicrobial applications.

Industrial Applications: Optical Brighteners

In the industrial sector, certain coumarin derivatives serve as optical brighteners due to their ability to absorb ultraviolet light and re-emit it as visible blue light . This particular derivative’s structure could be optimized for use in detergents, papers, textiles, and other materials requiring enhanced brightness.

Photodynamic Therapy: Photosensitizers

Coumarin derivatives are also explored as photosensitizers in photodynamic therapy, a treatment modality for cancer . The compound could be investigated for its efficacy in generating reactive oxygen species when exposed to light, which is crucial for the therapeutic effect.

Chemical Sensors: Fluorescent Probes

The fluorescent properties of coumarin derivatives make them excellent candidates for chemical sensors. “4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one” could be used as a fluorescent probe in sensing applications, providing a means to detect and measure the presence of various analytes .

Pharmaceutical Industry: Drug Development

Coumarin derivatives are known to possess various pharmacological activities, such as anticoagulant, anti-inflammatory, and antiviral effects . The unique structure of this compound could lead to the development of new drugs with improved efficacy and reduced side effects.

Mécanisme D'action

Target of Action

The compound “4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one” belongs to the coumarin family . Coumarins are known to have a wide range of biological and pharmaceutical properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors . .

Mode of Action

Coumarins are known to interact with various biological targets due to their diverse biological properties . The interaction with these targets leads to changes at the molecular and cellular level, resulting in the observed biological effects .

Biochemical Pathways

Given the diverse biological properties of coumarins, it can be inferred that multiple biochemical pathways could be affected .

Result of Action

Given the diverse biological properties of coumarins, it can be inferred that this compound could have multiple effects at the molecular and cellular level .

Propriétés

IUPAC Name |

4-methyl-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3O3/c1-11-7-17(22)24-16-9-14(5-6-15(11)16)23-10-12-3-2-4-13(8-12)18(19,20)21/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKYWOVXJIZACY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

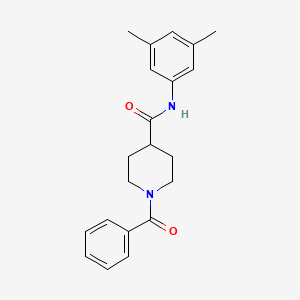

![2-{4-[4-(benzyloxy)benzyl]-1-piperazinyl}ethanol](/img/structure/B5883864.png)

![2-{[(5-chloro-2-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B5883871.png)

![1-ethyl-4-[2-(isopropylthio)benzoyl]piperazine](/img/structure/B5883914.png)

![N-benzyl-N-methyl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5883920.png)

![N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5883926.png)

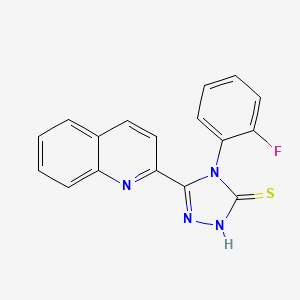

![N-{4-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]phenyl}acetamide](/img/structure/B5883936.png)

![N'-{[2-(2-methylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5883938.png)